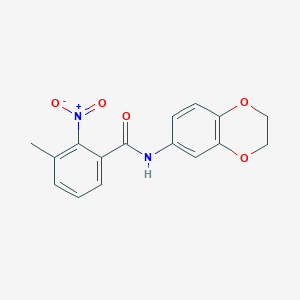
N-(3-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. MPAA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain.
Mecanismo De Acción
N-(3-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide exerts its inhibitory effect on COX-2 by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for the inflammatory response.
Biochemical and physiological effects:
The inhibition of COX-2 by this compound has been shown to have several biochemical and physiological effects. These include a reduction in the production of prostaglandins, a decrease in the expression of inflammatory cytokines, and an increase in the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of COX-2, which makes it an ideal tool for studying the role of COX-2 in various diseases. However, one of the limitations of using this compound in lab experiments is its toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for research on N-(3-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential of this compound in the treatment of other diseases such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a potent inhibitor of COX-2 that has gained significant attention in the field of medicinal chemistry. Its potential use in the treatment of various inflammatory diseases makes it an important research tool in the laboratory. However, further research is needed to fully understand its mechanisms of action and potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(3-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-methyl-2-pyridinyl)-2-(4-nitrophenyl)acetamide has been extensively studied for its potential use in the treatment of various inflammatory diseases such as arthritis, cancer, and Alzheimer's disease. The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins, which in turn reduces inflammation and pain.
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-3-2-8-15-14(10)16-13(18)9-11-4-6-12(7-5-11)17(19)20/h2-8H,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSELUVKXUAJCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5866062.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B5866066.png)
![4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5866071.png)

![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)
![9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine](/img/structure/B5866103.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5866112.png)
![6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5866118.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5866126.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5866148.png)
![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)
![5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5866163.png)
![1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5866168.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)